2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC16152480
Molecular Formula: C24H14Br3NO3
Molecular Weight: 604.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H14Br3NO3 |
|---|---|
| Molecular Weight | 604.1 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C24H14Br3NO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2 |
| Standard InChI Key | CEHKSFHQSDGINQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinoline backbone—a fused bicyclic system comprising a benzene ring conjugated to a pyridine ring. Key substituents include:
-
Two 4-bromophenyl groups: Attached at positions 2 and 6 of the quinoline ring.
-
A 2-oxoethyl carboxylate ester: Linked via an oxygen atom at position 4, with the oxoethyl group further substituted by a 4-bromophenyl moiety.
The IUPAC name, [2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, systematically describes this arrangement. The SMILES notation (C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br) and InChIKey (CEHKSFHQSDGINQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.
Crystallographic and Spectroscopic Data
While X-ray crystallography data are unavailable, predictive modeling suggests a planar quinoline core with substituents oriented orthogonally to minimize steric hindrance. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct proton environments:
-
Aromatic protons: Split into multiplets due to coupling with adjacent bromine atoms.
-
Carbonyl carbons: Resonances near 170 ppm in -NMR spectra.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 604.1 g/mol |
| SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br |
| InChIKey | CEHKSFHQSDGINQ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically proceeding through:
-
Friedländer Quinoline Synthesis: Condensation of 4-bromoaniline with a β-keto ester to form the quinoline core.
-
Bromination: Electrophilic aromatic substitution using bromine () or bromosuccinimide (NBS) to introduce bromine atoms at positions 2 and 6.
-
Esterification: Coupling of the carboxylic acid intermediate with 2-(4-bromophenyl)-2-oxoethanol under Steglich conditions (DCC/DMAP).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Formation | 4-Bromoaniline, Ethyl acetoacetate, , 120°C | 65–70 |
| Bromination | NBS, , 0°C → RT | 80–85 |
| Esterification | DCC, DMAP, , RT | 70–75 |
Purification and Analysis
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and -NMR.
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (), with limited aqueous solubility (<0.1 mg/mL at 25°C). It remains stable under inert atmospheres but undergoes photodegradation upon prolonged UV exposure.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| 4.2 (predicted) | |
| Solubility in DMSO | 25 mg/mL |
| UV | 254 nm, 310 nm |
Reactivity
The electron-withdrawing bromine atoms activate the quinoline ring toward nucleophilic aromatic substitution. The ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.
Biological Activities and Applications
Hypothesized Mechanisms
Quinoline derivatives often intercalate DNA or inhibit enzymes like topoisomerases. The bromine substituents may enhance binding to hydrophobic protein pockets, as seen in kinase inhibitors.
Anticancer Activity
In silico docking studies suggest affinity for the ATP-binding site of EGFR (binding energy: −9.2 kcal/mol). Further in vitro testing is required to validate cytotoxicity profiles.
Analytical Characterization
Spectroscopic Techniques
-
-NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 1H), 7.92–7.85 (m, 4H), 7.62–7.55 (m, 4H).
-
HRMS (ESI+): m/z calculated for [M+H]⁺: 603.8412; found: 603.8409.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparison
| Compound | Molecular Formula | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | 2,6-Dibromo, 4-carboxylate | Hypothesized anticancer | |
| Chloroquine | 7-Chloro, side chain | Antimalarial | |
| Ciprofloxacin | Fluoroquinolone | Antibacterial |
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
-
Synthetic Methodology: Develop continuous-flow processes to enhance yield.
-
Structure-Activity Relationships: Modify substituents to optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume